2-Bromo-4-fluoronaphthalen-1-amine
Description
2-Bromo-4-fluoronaphthalen-1-amine is a halogenated naphthylamine derivative featuring bromine and fluorine substituents at the 2- and 4-positions of the naphthalene ring, respectively. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to their versatile functional groups .
Properties
Molecular Formula |
C10H7BrFN |
|---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
2-bromo-4-fluoronaphthalen-1-amine |
InChI |
InChI=1S/C10H7BrFN/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H,13H2 |
InChI Key |
DUDRTNUKFCPJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoronaphthalen-1-amine typically involves the bromination and fluorination of naphthalene derivatives followed by amination. One common method is the bromination of 4-fluoronaphthalene using bromine or a brominating agent under controlled conditions to yield 2-bromo-4-fluoronaphthalene. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoronaphthalen-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
2-Bromo-4-fluoronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoronaphthalen-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific context and use of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Bromo-4-fluoronaphthalen-1-amine and related brominated naphthylamine derivatives:
Key Research Findings
Electronic Effects of Substituents: Fluorine and nitro groups (electron-withdrawing) decrease the electron density at the amine group, reducing nucleophilicity and basicity. The nitro derivative (2-Bromo-4-nitronaphthalen-1-amine) may serve as a precursor for reduced amine products (e.g., diamines), whereas the fluorine analog is less reactive toward reduction .
Steric and Solubility Considerations: Methyl-substituted derivatives (e.g., 4-Bromo-2-methylnaphthalen-1-amine) exhibit higher lipophilicity, favoring solubility in non-polar solvents compared to polar-substituted analogs like the nitro or fluoro compounds . Bulky aryl groups in N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine may hinder packing efficiency, as suggested by its use in materials science applications .
Structural Characterization :
- The Schiff base derivative (N-(4-Bromobenzylidene)naphthalen-1-amine) was structurally confirmed via X-ray crystallography (mean C–C bond length = 0.005 Å), highlighting the precision of SHELX-based refinement methods .
Industrial Applications: Brominated naphthylamines are commonly used as intermediates under controlled conditions (e.g., 2-Bromo-4'-methoxyacetophenone in ), emphasizing their role in synthesizing complex organic molecules .
Biological Activity
2-Bromo-4-fluoronaphthalen-1-amine is a halogenated derivative of naphthalene, characterized by its unique molecular structure that includes a bromine atom at the second position, a fluorine atom at the fourth position, and an amine group at the first position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
The synthesis of this compound typically involves multi-step organic reactions, allowing for controlled substitution patterns. The unique combination of bromine and fluorine substituents contributes to its distinct chemical reactivity and biological interactions. The compound's molecular formula is C₁₁H₈BrF[N] .
Binding Affinities
Recent studies have focused on the binding affinities of this compound with various biological targets. Halogenated compounds often exhibit enhanced interactions with biomolecules due to their ability to form stronger hydrogen bonds and engage in π-stacking interactions, which can be crucial for their therapeutic effects .
Potential Therapeutic Applications
The biological activity of this compound suggests potential applications in drug development, particularly in targeting specific diseases. The compound may exhibit anti-cancer properties, similar to other naphthalene derivatives that have shown promise in inhibiting tumor growth .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent differences:
| Compound Name | Description |
|---|---|
| 4-Chloronaphthalen-1-amine | Contains chlorine instead of bromine; may exhibit different reactivity patterns due to electronegativity differences. |
| 4-Bromonaphthalen-1-amine | Similar structure but lacks fluorine; may have different electronic properties affecting its applications. |
| 4-Iodonaphthalen-1-amine | Contains iodine instead of fluorine; iodine's larger size may influence steric effects differently than fluorine. |
| 2-Fluoronaphthalen-1-amine | Fluorinated at a different position; potentially alters reactivity and biological activity. |
Case Studies and Research Findings
Several studies have explored the biological activity of naphthalene derivatives, including this compound:
- Anti-Cancer Activity : Research indicates that halogenated naphthalene derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant anti-tumor effects by inducing apoptosis in cancer cells .
- Mechanistic Insights : Mechanistic studies suggest that such compounds may inhibit critical pathways involved in cancer cell survival and proliferation, including the MAPK pathway .
- In Vitro Studies : In vitro evaluations have shown that certain naphthalene derivatives can reduce cell viability and induce cell cycle arrest, indicating their potential as therapeutic agents against cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
